molecular formula C22H15NO3 B5822070 N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide

N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide

Numéro de catalogue B5822070
Poids moléculaire: 341.4 g/mol
Clé InChI: ZZBJJTAGAVBYHT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide, also known as BDB, is a chemical compound that has attracted significant attention in scientific research due to its potential therapeutic benefits. BDB belongs to the class of benzamide derivatives and is structurally similar to other psychoactive compounds such as MDMA and MDA.

Mécanisme D'action

N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide acts as a monoamine releaser, which means that it increases the levels of serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased sociability, and heightened empathy. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide also acts as a mild serotonin receptor agonist, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been shown to have several biochemical and physiological effects. Studies have shown that N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide increases heart rate and blood pressure, which may be a concern for individuals with cardiovascular issues. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has also been shown to increase body temperature, which may lead to dehydration and other adverse effects. Additionally, N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been shown to have neurotoxic effects on serotonin-producing neurons, which may limit its therapeutic potential.

Avantages Et Limitations Des Expériences En Laboratoire

N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide also has a similar mechanism of action to other psychoactive compounds, which allows for comparisons to be made between different compounds. However, N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has limitations as well. Its neurotoxic effects on serotonin-producing neurons may limit its therapeutic potential, and its effects on cardiovascular function may make it unsuitable for some experimental designs.

Orientations Futures

There are several future directions for research on N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide. One direction is to study its potential therapeutic effects in the treatment of depression, anxiety, and PTSD. Another direction is to investigate its potential neuroprotective effects and to develop safer analogs of N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide that may have fewer adverse effects. Additionally, further research is needed to better understand the mechanisms of action of N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide and its effects on various physiological systems.

Méthodes De Synthèse

The synthesis of N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide involves the reaction of 1,3-benzodioxole-5-carboxylic acid with phenylacetylene in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain pure N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide.

Applications De Recherche Scientifique

N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been studied extensively for its potential therapeutic benefits in the treatment of several mental health disorders. Studies have shown that N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has a similar mechanism of action to MDMA and MDA, which are known to increase the levels of serotonin, dopamine, and norepinephrine in the brain. N-1,3-benzodioxol-5-yl-4-(phenylethynyl)benzamide has been shown to have similar effects, which may make it a promising candidate for the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD).

Propriétés

IUPAC Name

N-(1,3-benzodioxol-5-yl)-4-(2-phenylethynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO3/c24-22(23-19-12-13-20-21(14-19)26-15-25-20)18-10-8-17(9-11-18)7-6-16-4-2-1-3-5-16/h1-5,8-14H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBJJTAGAVBYHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)C#CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.